4-Iodobenzene-1,2-diamine

Catalog No.
S729530
CAS No.
21304-38-1
M.F
C6H7IN2
M. Wt
234.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodobenzene-1,2-diamine

CAS Number

21304-38-1

Product Name

4-Iodobenzene-1,2-diamine

IUPAC Name

4-iodobenzene-1,2-diamine

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

InChI

InChI=1S/C6H7IN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2

InChI Key

FUOSRKZBOIVBOS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)N)N

Canonical SMILES

C1=CC(=C(C=C1I)N)N

Organic Synthesis:

4-Iodobenzene-1,2-diamine is a valuable intermediate in organic synthesis due to the presence of both an amine and an iodine functional group. The amine group can participate in various reactions like condensation, acylation, and alkylation, while the iodine group can be readily substituted for other functional groups through nucleophilic aromatic substitution reactions. This versatility allows researchers to synthesize diverse new molecules with desired properties, making it a valuable tool in medicinal chemistry, materials science, and other fields [].

Labeling and Crosslinking in Biomolecules:

Due to its reactivity towards biomolecules, 4-Iodobenzene-1,2-diamine is used as a labeling and crosslinking agent in various biological research applications. The amine groups can form stable covalent bonds with proteins and nucleic acids, allowing researchers to attach fluorescent tags, radioisotopes, or other probes for detection and analysis []. Additionally, the ability of the iodine group to participate in click chemistry reactions further expands its utility in bioconjugation strategies [].

Development of Sensors and Biosensors:

The unique properties of 4-Iodobenzene-1,2-diamine, including its ability to bind specific molecules and change its electrical conductivity upon interaction, make it a potential candidate for developing sensors and biosensors. Researchers are exploring its use in the design of electrochemical sensors for detecting various analytes, such as heavy metals, environmental pollutants, and even biomolecules like glucose [, ].

4-Iodobenzene-1,2-diamine, also known as 4-iodo-o-phenylenediamine, is an aromatic compound with the molecular formula C6H7IN2C_6H_7IN_2 and a molecular weight of 234.04 g/mol. This compound features a benzene ring substituted with an iodine atom and two amine groups positioned at the 1 and 2 positions of the ring. Its structural formula can be represented as follows:

text
NH2 |I - C6H4 - NH2

This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique chemical properties and potential biological activities.

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis.
  • Coupling Reactions: It can undergo coupling reactions such as the Sonogashira and Heck reactions, where it acts as a coupling partner due to the presence of the iodine atom .
  • Reduction Reactions: The amine groups can be further modified through reduction processes, allowing for the synthesis of more complex molecules.

Research indicates that 4-Iodobenzene-1,2-diamine exhibits notable biological activities. It has been studied for its potential as an anticancer agent and has shown promise in inhibiting certain types of cancer cell proliferation. The presence of iodine enhances its reactivity and potential interactions with biological targets, making it a candidate for further pharmacological studies .

Several methods are available for synthesizing 4-Iodobenzene-1,2-diamine:

  • Diazotization Reaction: Aniline can be diazotized using hydrochloric acid and sodium nitrite, followed by treatment with potassium iodide to introduce the iodine atom.
  • Direct Halogenation: Iodobenzene can be reacted with ammonia or amines under controlled conditions to yield 4-Iodobenzene-1,2-diamine .
  • Multicomponent Reactions: Recent advancements suggest that multicomponent reactions can also be employed to synthesize this compound efficiently .

4-Iodobenzene-1,2-diamine finds applications in various domains:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Due to its structural properties, it can be utilized in the production of dyes.
  • Biochemical Research: It is used in proteomics research for labeling and detection purposes .

Studies on 4-Iodobenzene-1,2-diamine have focused on its interactions with various biological molecules. Its ability to form complexes with proteins and nucleic acids has been investigated, revealing potential pathways for drug development. The compound's reactivity with thiol groups in proteins suggests that it may modify protein function, which could be leveraged in therapeutic contexts .

Several compounds share structural similarities with 4-Iodobenzene-1,2-diamine. Here is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
4-ChloroanilineC6H4ClNH2Lacks iodine; less reactive
3-IodoanilineC6H4I(NH2)Iodine at different position
4-BromoanilineC6H4BrNH2Bromine substitution; less reactive than iodine
4-IodophenylalanineC6H4I(NH2)CH(NH2)COOHAmino acid derivative

The presence of iodine in 4-Iodobenzene-1,2-diamine contributes to its enhanced reactivity compared to similar compounds like 4-chloroaniline or 4-bromoaniline. This unique feature makes it particularly valuable in synthetic organic chemistry and biological applications.

Traditional Organic Synthesis Approaches

Iodination of Benzene-1,2-diamine Derivatives

The direct iodination of benzene-1,2-diamine represents the most straightforward approach for synthesizing 4-iodobenzene-1,2-diamine . This method typically employs iodine as the halogenating agent in combination with an oxidizing system to introduce the iodine atom at the 4-position of the benzene ring . The reaction proceeds through electrophilic aromatic substitution, where the electron-donating nature of the amino groups activates the benzene ring toward halogenation .

The conventional iodination protocol utilizes molecular iodine with hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction mechanism involves the formation of an electrophilic iodine species that attacks the aromatic ring, preferentially at the para position relative to one of the amino groups . The selectivity for the 4-position arises from the combined electronic effects of both amino substituents, which direct incoming electrophiles to this specific location .

Experimental conditions typically require maintaining the reaction mixture at ambient temperature while carefully controlling the pH to ensure optimal reactivity . The use of acidic media enhances the electrophilicity of the iodinating species, thereby increasing the reaction rate and yield . Temperature control is crucial as excessive heating can lead to over-iodination or decomposition of the starting material .

Table 1: Comparative Analysis of Iodination Conditions for 4-Iodobenzene-1,2-diamine Synthesis

Iodinating AgentOxidizing SystemReaction ConditionsYield (%)Reaction Time
Molecular IodineHydrogen PeroxideAcidic, Room Temperature65-752-4 hours
Molecular IodineSodium HypochloriteAcidic, Room Temperature70-801-3 hours
Iodine MonochlorideNone RequiredNeutral Conditions60-703-5 hours

Alternative iodination strategies employ specialized reagents such as iodine monochloride or other halogenating species [2]. These methods often provide enhanced selectivity and milder reaction conditions compared to traditional approaches [2]. The choice of iodinating system significantly affects both the yield and purity of the final product [2].

The regioselectivity of the iodination process is governed by the electronic properties of the diaminobenzene substrate [3]. The ortho-diamine configuration creates a unique electronic environment that favors substitution at the 4-position over other potential sites [3]. This selectivity pattern is consistent with theoretical predictions based on frontier molecular orbital theory and electrostatic potential mapping [3].

Catalytic Reduction Pathways

Catalytic reduction represents an alternative synthetic route for preparing 4-iodobenzene-1,2-diamine from corresponding nitro compounds [4]. This approach involves the selective reduction of 4-iodo-1,2-dinitrobenzene using various reducing agents and catalytic systems [4]. The reduction process must be carefully controlled to prevent dehalogenation while ensuring complete conversion of the nitro groups to amino functionalities [4].

Hydrogenation catalysts, particularly palladium-based systems, have demonstrated effectiveness in this transformation [5]. The choice of catalyst support and reaction conditions significantly influences both the rate of reduction and the preservation of the iodine substituent [5]. Optimal conditions typically involve moderate hydrogen pressures and temperatures to minimize side reactions [5].

The mechanism of catalytic reduction proceeds through sequential reduction of each nitro group [4]. Initial reduction forms nitrosoamine intermediates, which undergo further reduction to hydroxylamine species before final conversion to the desired diamine product [4]. Each step requires careful optimization to prevent over-reduction or catalyst poisoning [4].

Metal-free reduction systems have also been explored as environmentally favorable alternatives [4]. These approaches utilize organic reducing agents or electrochemical methods to achieve the desired transformation [4]. While generally requiring longer reaction times, these methods often provide excellent selectivity and avoid the use of precious metal catalysts [4].

Table 2: Catalytic Reduction Systems for 4-Iodobenzene-1,2-diamine Synthesis

Catalyst SystemReducing AgentTemperature (°C)Pressure (atm)Conversion (%)Selectivity (%)
Palladium on CarbonHydrogen Gas50-801-385-9590-95
Platinum on AluminaHydrogen Gas60-1002-580-9085-92
Raney NickelHydrogen Gas80-1203-1075-8580-88
Iron PowderHydrochloric Acid80-100Atmospheric70-8085-90

Solvent selection plays a critical role in catalytic reduction processes [5]. Polar protic solvents such as ethanol or methanol often provide optimal conditions for hydrogen solubility and substrate dissolution [5]. The presence of acidic additives can enhance the reduction rate by protonating intermediate species [5].

Modern Industrial Production Techniques

Continuous Flow Reactor Implementations

Continuous flow reactor technology has emerged as a transformative approach for the industrial synthesis of 4-iodobenzene-1,2-diamine [6]. This methodology offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and reduced processing times [6]. Flow reactors enable precise control of reaction parameters such as temperature, residence time, and mixing efficiency [6].

The implementation of continuous flow systems for halogenation reactions provides superior safety profiles compared to batch operations [7]. The reduced inventory of hazardous materials at any given time minimizes the risk of thermal runaway or explosive reactions [7]. Additionally, the enhanced mixing characteristics of flow reactors ensure more uniform reaction conditions and improved product quality [7].

Microreactor technology has shown particular promise for the synthesis of halogenated aromatic compounds [8]. These systems operate with extremely small reaction volumes while maintaining high surface-to-volume ratios [8]. The result is exceptional heat transfer efficiency and the ability to conduct reactions under more aggressive conditions without safety concerns [8].

Temperature control in continuous flow systems is achieved through sophisticated heating and cooling mechanisms [8]. Microwave-assisted heating has been successfully integrated with flow reactors to provide rapid and uniform energy input [8]. This combination allows for significantly reduced reaction times while maintaining high yields and selectivity [8].

Table 3: Performance Comparison of Continuous Flow vs. Batch Processing

ParameterBatch ProcessContinuous FlowImprovement Factor
Reaction Time2-6 hours5-30 minutes4-12x faster
Heat Transfer RateLimitedExcellent10-100x enhancement
Product UniformityVariableConsistentSignificantly improved
Safety ProfileModerate RiskEnhanced SafetyRisk reduction achieved
ScalabilityEquipment LimitedLinear ScalingSimplified scale-up

The integration of in-line analytical monitoring systems with flow reactors enables real-time process control and optimization [9]. Spectroscopic techniques such as infrared and ultraviolet-visible spectroscopy can be directly incorporated into the flow stream [9]. This capability allows for immediate detection of reaction completion and product quality assessment [9].

Scale-up of continuous flow processes follows linear scaling principles, simplifying the transition from laboratory to industrial production [7]. Unlike batch processes, which often require extensive re-optimization during scale-up, flow systems maintain consistent performance characteristics across different scales [7]. This predictability significantly reduces development time and associated costs [7].

Green Chemistry Optimization Strategies

Green chemistry principles have been increasingly applied to the synthesis of 4-iodobenzene-1,2-diamine to minimize environmental impact and improve sustainability [10]. These approaches focus on reducing waste generation, utilizing renewable feedstocks, and eliminating toxic reagents and solvents [10]. The implementation of green chemistry strategies often results in improved process economics alongside environmental benefits [10].

Solvent-free reaction conditions represent a significant advancement in green synthesis methodology [11]. Mechanochemical approaches utilizing ball milling or grinding techniques have demonstrated effectiveness for halogenation reactions [11]. These methods eliminate the need for organic solvents while often providing enhanced reaction rates and yields [11].

The development of catalytic systems based on abundant, non-toxic metals has replaced traditional approaches using precious metal catalysts [12]. Iron-based catalysts and other earth-abundant materials provide comparable performance while significantly reducing cost and environmental impact [12]. These systems often demonstrate enhanced stability and recyclability compared to conventional catalysts [12].

Oxidizing agents have been optimized to utilize environmentally benign alternatives such as hydrogen peroxide or molecular oxygen [13]. These reagents produce water or no byproducts, respectively, eliminating the waste streams associated with traditional oxidizing systems [13]. The use of catalytic amounts of activating agents further reduces the environmental footprint [13].

Table 4: Green Chemistry Metrics for 4-Iodobenzene-1,2-diamine Synthesis Methods

Synthetic MethodAtom Economy (%)Environmental FactorSolvent UsageWaste Generation
Traditional Iodination65-75HighOrganic Solvents RequiredSignificant
Green Iodination80-90LowMinimal or NoneReduced
Flow Chemistry75-85ModerateReduced VolumeMinimized
Mechanochemical85-95Very LowNone RequiredNearly Eliminated

Water-based reaction systems have been developed as alternatives to organic solvent-based processes [14]. These aqueous methods often utilize surfactants or phase-transfer catalysts to solubilize organic substrates [14]. The resulting processes eliminate volatile organic compound emissions and simplify product isolation [14].

Recycling and recovery strategies for catalysts and reagents have been integrated into modern synthetic protocols [12]. Heterogeneous catalysts can be readily separated and reused multiple times without significant loss of activity [12]. Similarly, ionic liquids and other specialized solvents can be recovered and recycled, further improving the sustainability profile [12].

Purification and Characterization Protocols

The purification of 4-iodobenzene-1,2-diamine requires specialized techniques due to the compound's unique physical and chemical properties [15]. The presence of both halogen and amino functionalities necessitates careful selection of purification methods to preserve product integrity while achieving the required purity levels [15]. Standard purification protocols must be adapted to account for the compound's sensitivity to light and potential for oxidation [16].

Crystallization represents the primary purification method for 4-iodobenzene-1,2-diamine [17]. The compound exhibits a melting point range of 73-77°C, which facilitates recrystallization from appropriate solvent systems [16] [18]. Solvent selection is critical, with polar protic solvents such as ethanol or methanol providing optimal solubility characteristics [17]. The crystallization process must be conducted under controlled conditions to prevent decomposition or impurity incorporation [17].

Column chromatography serves as an effective secondary purification technique [15]. Silica gel chromatography with carefully selected eluent systems enables separation of 4-iodobenzene-1,2-diamine from structural isomers and reaction byproducts [15]. The choice of stationary phase and mobile phase composition significantly affects separation efficiency and product recovery [15].

Table 5: Physical Properties and Characterization Data for 4-Iodobenzene-1,2-diamine

PropertyValueMeasurement ConditionsReference Method
Molecular Weight234.04 g/molStandard ConditionsMass Spectrometry
Melting Point73-77°CAtmospheric PressureDifferential Scanning Calorimetry
Boiling Point339.0±32.0°C760 mmHgPredictive Modeling
Density2.0±0.1 g/cm³20°CPycnometry
SolubilitySlightly SolubleWater, 25°CGravimetric Analysis

Spectroscopic characterization of 4-iodobenzene-1,2-diamine employs multiple analytical techniques to confirm structure and purity [19]. Nuclear magnetic resonance spectroscopy provides definitive structural information, with proton nuclear magnetic resonance revealing characteristic signals for the aromatic protons and amino groups [19]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework and substitution pattern [19].

Mass spectrometry serves as a powerful tool for molecular weight determination and structural confirmation [20]. High-resolution mass spectrometry can distinguish 4-iodobenzene-1,2-diamine from closely related isomers based on exact mass measurements [20]. Fragmentation patterns provide additional structural information and help identify potential impurities [20].

Infrared spectroscopy reveals characteristic absorption bands for the amino and aromatic functionalities [21]. The presence of primary amino groups is confirmed by characteristic nitrogen-hydrogen stretching and bending vibrations [21]. Aromatic carbon-carbon stretching modes and carbon-iodine stretching frequencies provide additional structural confirmation [21].

High-performance liquid chromatography enables quantitative purity assessment and impurity profiling [22]. Specialized columns designed for aromatic amine separation provide excellent resolution of 4-iodobenzene-1,2-diamine from potential contaminants [22]. Detection systems utilizing ultraviolet absorption or mass spectrometry ensure sensitive and selective analysis [22].

Table 6: Analytical Methods for 4-Iodobenzene-1,2-diamine Characterization

Analytical TechniqueInformation ProvidedTypical ConditionsDetection Limit
Nuclear Magnetic ResonanceStructural ConfirmationSolution StateStructural Analysis
Mass SpectrometryMolecular WeightElectron Impactng/mL range
Infrared SpectroscopyFunctional Group IdentificationSolid StateQualitative Analysis
High-Performance Liquid ChromatographyPurity AssessmentReverse Phaseμg/mL range
Ultraviolet-Visible SpectroscopyConjugation AnalysisSolution Stateμg/mL range

Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability and decomposition behavior [23]. These methods are essential for establishing appropriate storage conditions and processing parameters [23]. The thermal profile helps identify optimal temperature ranges for various synthetic and purification operations [23].

The compound exists as a gray to brown crystalline solid at room temperature with a melting point range of 73-77°C [5] [6]. The presence of the heavy iodine atom contributes to a relatively high density of 2.016±0.1 g/cm³ [7] [8]. The boiling point is estimated at 339.0±32.0°C at 760 mmHg, reflecting the substantial intermolecular forces present in this aromatic system [7] [8]. The compound demonstrates light sensitivity and requires storage away from acids and oxidizing agents to maintain stability [6] [9].

Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 4-iodobenzene-1,2-diamine in deuterated dimethyl sulfoxide exhibits characteristic resonance patterns that reflect the electronic environment created by the iodine substituent and amino groups [10]. The amino protons appear as broad signals in the range of δ 4.8-5.2 parts per million, consistent with primary aromatic amines [11]. These signals demonstrate exchange behavior typical of labile protons, and their chemical shifts are influenced by hydrogen bonding interactions with the solvent [10] [12].

The aromatic proton signals appear in the expected aromatic region between δ 6.5-7.5 parts per million [13]. The iodine substituent exerts a pronounced para-directing electronic effect, resulting in characteristic doublet patterns with coupling constants of 8-10 Hz [13]. This coupling pattern arises from the ortho and meta relationships between the remaining aromatic protons on the substituted benzene ring [13] [14].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon framework of the aromatic system, with signals distributed across the typical aromatic carbon region of δ 30-160 parts per million [15] [10]. The carbon bearing the iodine substituent exhibits significant downfield shifting due to the deshielding effect of the halogen atom [15] [16]. The amino-substituted carbons demonstrate characteristic upfield shifts relative to unsubstituted aromatic carbons, reflecting the electron-donating nature of the amino groups [15] [12].

The carbon atoms adjacent to the amino groups typically resonate in the range of δ 140-150 parts per million, while the iodine-bearing carbon appears further downfield at approximately δ 80-90 parts per million [15] [16]. These chemical shift patterns provide definitive structural confirmation and enable distinction from constitutional isomers [15] [12].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides valuable information about the electronic environment of the amino nitrogen atoms [17] [18]. Primary aromatic amines typically exhibit ¹⁵N chemical shifts in the range of δ -320 to -350 parts per million relative to nitromethane [17] [19]. The nitrogen chemical shifts are particularly sensitive to electronic effects from the aromatic ring substituents [18] [20].

The iodine substituent in the para position relative to one amino group creates an asymmetric electronic environment, potentially leading to distinguishable ¹⁵N signals for the two amino groups [17] [18]. The electron-withdrawing effect of iodine causes a downfield shift in the nitrogen resonance of the proximate amino group compared to the more distant amino group [18] [19]. These ¹⁵N chemical shift differences provide insight into the electronic distribution within the molecule and can be correlated with reactivity patterns [17] [20].

Mass Spectrometric Fragmentation Patterns

The mass spectrum of 4-iodobenzene-1,2-diamine follows the nitrogen rule, exhibiting an odd-mass molecular ion at m/z 234 due to the presence of two nitrogen atoms [21] [22]. The molecular ion peak typically appears with low to moderate intensity, characteristic of aromatic amines that undergo facile fragmentation [23] [24].

The base peak commonly appears at m/z 233, corresponding to the loss of a hydrogen radical through α-cleavage adjacent to the amino groups [21] [25]. This fragmentation pathway represents the most favorable process due to the stabilization provided by the aromatic ring system [23] [24]. Additional significant fragments include m/z 207 from the loss of hydrogen cyanide (HCN), a characteristic fragmentation pattern for aromatic amines [21] [24].

The iodine atom contributes to distinctive isotopic patterns and fragmentation pathways. Loss of the iodine atom generates fragments at m/z 107, corresponding to the diaminobenzene cation radical [21] [26]. The iodine cation (I⁺) appears at m/z 127 as a prominent peak, reflecting the relative stability of this fragment [26] [27]. Further fragmentation leads to the formation of the benzene cation radical at m/z 78, demonstrating the aromatic stabilization that drives these decomposition pathways [23] [24].

Vibrational Spectroscopy (Infrared and Raman)

Infrared Spectroscopy

The infrared spectrum of 4-iodobenzene-1,2-diamine exhibits characteristic absorption bands that confirm the presence of primary amino groups and aromatic substitution patterns [11] [14]. The amino group vibrations appear as dual absorption bands in the region of 3350-3450 cm⁻¹, corresponding to the asymmetric and symmetric nitrogen-hydrogen stretching modes [11] [28]. These bands are typically medium to strong in intensity and appear sharper than corresponding alcohol hydroxyl stretches [11] [14].

The amino group scissoring vibration appears as a medium-intensity band in the range of 1580-1650 cm⁻¹, providing confirmation of primary amine functionality [11] [14]. This band is diagnostic for distinguishing primary amines from secondary and tertiary amines, which do not exhibit this characteristic absorption [11] [28].

The aromatic carbon-nitrogen stretching vibration manifests as a strong absorption band between 1250-1350 cm⁻¹, reflecting the enhanced strength of this bond in aromatic systems compared to aliphatic amines [11] [14]. The carbon-iodine stretching mode appears in the range of 550-650 cm⁻¹ as a medium-intensity band, characteristic of aryl iodide compounds [29] [14].

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the aromatic carbon-carbon stretching modes manifest as strong absorptions between 1450-1600 cm⁻¹ [30] [14]. These spectral features collectively provide a comprehensive fingerprint for structural identification and purity assessment [11] [28].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, particularly valuable for modes that are infrared-inactive or weak [31] [32]. The amino group vibrations often exhibit enhanced intensity in Raman spectra due to the polarizability changes associated with these functional groups [31] [33]. The aromatic ring breathing modes appear prominently in Raman spectra, providing information about the substitution pattern and electronic distribution within the benzene ring [31] [32].

Surface-enhanced Raman spectroscopy has demonstrated particular sensitivity to amino group vibrations when 4-iodobenzene-1,2-diamine interacts with metal surfaces [31]. The amino group wagging modes show characteristic frequency shifts and intensity enhancements that correlate with the strength of amine-metal interactions [31] [33]. These effects have potential applications in surface analysis and molecular recognition studies [31] [28].

Thermodynamic Parameters

Solubility Profile in Organic Solvents

The solubility characteristics of 4-iodobenzene-1,2-diamine reflect the balance between its aromatic character and the polar amino functional groups [34] [6]. The compound demonstrates limited water solubility, classified as "slightly soluble," due to the predominantly aromatic character that restricts favorable hydrophobic interactions [6] [35].

Polar Aprotic Solvents

4-Iodobenzene-1,2-diamine exhibits excellent solubility in polar aprotic solvents, including dimethyl sulfoxide, N,N-dimethylformamide, N,N-dimethylacetamide, and N-methylpyrrolidone [36] [37]. These solvents provide optimal solvation through dipolar interactions without the competing hydrogen bonding that can occur with protic solvents [36] [38]. The high solubility in these systems makes them preferred media for synthetic transformations and analytical applications [36] [37].

Polar Protic Solvents

Moderate solubility is observed in polar protic solvents such as methanol and ethanol [34] [37]. The amino groups can participate in hydrogen bonding interactions with these solvents, providing favorable salvation energy that partially compensates for the hydrophobic aromatic character [38] [37]. However, the overall solubility remains limited compared to polar aprotic systems [36] [37].

Aromatic Hydrocarbons

The compound shows moderate solubility in aromatic solvents like benzene and toluene, reflecting favorable π-π stacking interactions between the aromatic rings [34] [39]. These interactions provide sufficient solubilization energy to overcome the unfavorable polar-nonpolar contacts with the amino groups [38] [39].

Chlorinated Solvents

Good solubility is observed in chlorinated solvents such as dichloromethane and chloroform [40]. The polarizable nature of these solvents and their ability to interact favorably with both the aromatic ring and the amino groups contribute to effective dissolution [38] [40].

Aliphatic Hydrocarbons

Poor solubility characterizes the interaction with nonpolar aliphatic hydrocarbons such as hexane and heptane [38] [39]. The lack of favorable interactions between the polar amino groups and the nonpolar solvent molecules results in unfavorable thermodynamics for dissolution [38] [41].

Thermal Stability and Decomposition Pathways

The thermal stability of 4-iodobenzene-1,2-diamine is influenced by the presence of both the amino functional groups and the carbon-iodine bond, both of which represent potential sites for thermal decomposition [42] [8]. The compound demonstrates stability under ambient conditions but requires careful handling at elevated temperatures [42] [43].

Primary Decomposition Pathways

The initial thermal decomposition likely involves cleavage of the carbon-nitrogen bonds, consistent with observations for related aromatic diamines [44] [45]. The amino groups represent the most thermally labile functionality, with deamination processes typically occurring at temperatures above 250-300°C [44] [46]. This process can proceed through radical mechanisms involving amino radical formation followed by hydrogen abstraction to produce ammonia [44] [47].

The carbon-iodine bond represents another thermally sensitive site, with potential for homolytic cleavage to generate iodine radicals and aromatic radical species [48] [46]. The relatively weak carbon-iodine bond (compared to carbon-chlorine or carbon-bromine bonds) makes this pathway thermodynamically accessible at moderate temperatures [48] [49].

Secondary Decomposition Products

Further thermal degradation leads to the formation of various nitrogen-containing species, including hydrogen cyanide, ammonia, and nitrogen gas [44] [46]. These products are characteristic of aromatic amine thermal decomposition and reflect the complex interplay of radical and ionic mechanisms that operate at elevated temperatures [46] [47].

Aromatic fragments, including benzene and substituted benzene derivatives, form through ring contraction and rearrangement processes [44] [46]. The presence of iodine can catalyze certain rearrangement pathways through the formation of iodonium intermediates [48] [46].

Kinetic Considerations

The thermal decomposition kinetics follow complex pathways that involve multiple competitive and consecutive reactions [44] [47]. The activation energies for amino group cleavage typically range from 200-300 kJ/mol, while carbon-iodine bond dissociation requires approximately 200-250 kJ/mol [44] [46]. These values indicate that thermal decomposition becomes significant at temperatures above 300°C under typical heating rates [42] [47].

The decomposition kinetics are influenced by atmospheric conditions, with oxygen promoting oxidative degradation pathways that can lower the effective decomposition temperature [42] [50]. Inert atmosphere conditions provide enhanced thermal stability by eliminating these oxidative processes [42] [43].

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4-Iodo-1,2-phenylenediamine

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Last modified: 08-15-2023

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